molecular formula C8H4F2N4 B15055646 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B15055646
M. Wt: 194.14 g/mol
InChI Key: RRGUOVLGBGUYPY-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H4F2N4. It is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile typically involves the reaction of difluoromethyl-containing precursors with triazolopyridine intermediates. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . The reaction conditions often involve moderate temperatures and short reaction times, making the process efficient and scalable .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and sustainable practices are likely employed to ensure high yields and minimal environmental impact. The use of microwave-assisted synthesis and other advanced techniques can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazolopyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling and cancer progression . The compound’s structure allows it to bind to the active site of the kinase, blocking its activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is unique due to its difluoromethyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N4/c9-7(10)8-13-12-6-2-1-5(3-11)4-14(6)8/h1-2,4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUOVLGBGUYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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